molecular formula C11H18N2 B13247225 4-Methyl-1-(pyridin-4-YL)pentan-1-amine

4-Methyl-1-(pyridin-4-YL)pentan-1-amine

Cat. No.: B13247225
M. Wt: 178.27 g/mol
InChI Key: KNPSAXQUMSPFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral α-Branched Amines in Advanced Synthetic Methodologies

Chiral α-branched amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and agrochemicals. Their importance stems from the stereocenter at the α-position, which can profoundly influence the biological activity and pharmacological properties of a target molecule. These structures are prevalent in many drugs and drug candidates, making their efficient and stereoselective synthesis a primary focus of chemical research arkat-usa.org.

The development of advanced synthetic methodologies to access these amines has been a subject of intensive investigation. Modern approaches include:

Asymmetric Catalysis : Transition-metal catalysis and organocatalysis have emerged as powerful tools for the enantioselective synthesis of α-chiral primary amines researchgate.netrsc.org. These methods often provide direct and atom-economical routes, avoiding the lengthy steps associated with traditional multistep syntheses researchgate.netrsc.org.

Reductive Amination : The reductive amination of ketones is a cornerstone method for synthesizing α-branched amines. However, this can be limited by the steric hindrance of the components acs.org. Newer methods, such as visible-light-mediated carbonyl alkylative amination, offer alternative pathways that can overcome these limitations and broaden the scope of accessible amine structures nih.govrsc.orgchemrxiv.orgchemrxiv.org.

Nucleophilic Addition to Imines : The addition of organometallic reagents to imines is a principal approach for preparing chiral α-branched amines. Recent advancements focus on the asymmetric addition of C–H bonds to imines, providing a powerful alternative with high functional group compatibility nih.gov.

The presence of the primary amine functionality in these molecules makes them versatile intermediates for further chemical transformations, allowing for the construction of more complex molecular architectures researchgate.net.

The Pyridine (B92270) Moiety in Contemporary Chemical Research: A Versatile Heteroaromatic Scaffold

The pyridine ring is a six-membered heteroaromatic nucleus that is ubiquitous in both natural and synthetic compounds chemsrc.com. It is a fundamental component in various natural products like alkaloids (e.g., nicotine) and essential vitamins such as niacin (Vitamin B3) chemsrc.com. Structurally related to benzene, the replacement of a CH group with a nitrogen atom imparts distinct chemical properties, including basicity and a different distribution of electron density chemsrc.com.

In contemporary chemical research, the pyridine scaffold is highly valued for several key reasons:

Pharmacological Importance : Pyridine and its derivatives are among the most prevalent structural units in pharmaceuticals, exhibiting a wide spectrum of biological activities researchgate.net. They are integral to drugs used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents researchgate.net.

Privileged Structure : The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, making it a frequent component in the design of new therapeutic agents.

Synthetic Versatility : The pyridine ring can be functionalized through various chemical reactions. While it is less susceptible to electrophilic substitution than benzene, it readily undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions chemsrc.com. This reactivity allows for the synthesis of a diverse array of substituted pyridine derivatives organic-chemistry.org.

Physicochemical Properties : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can improve the water solubility of molecules, a crucial property for drug candidates chemsrc.com.

The table below summarizes some key properties of the pyridine scaffold.

PropertyDescriptionReference
Molecular Formula C5H5N chemsrc.com
Molar Mass 79.10 g·mol−1
Appearance Colorless liquid
Basicity (pKa of conjugate acid) 5.23
Reactivity Undergoes nucleophilic substitution at C-2 and C-4; electrophilic substitution at C-3. chemsrc.com

Contextualization of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine within Privileged Amine and Pyridine Frameworks

The compound 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, identified by the CAS number 1864014-02-7, embodies the strategic fusion of the two critical structural motifs discussed above chemsrc.com. It possesses an α-branched primary amine, with the chiral center located at the carbon atom bonded to both the nitrogen and the pyridine ring. The other part of the molecule is a pyridine ring substituted at the 4-position.

While specific, detailed research findings on 4-Methyl-1-(pyridin-4-YL)pentan-1-amine are not extensively documented in publicly available literature, its structure allows for several inferences regarding its potential significance and properties.

Structural Features : The molecule combines a lipophilic isopentyl group (4-methylpentan-) with the polar, heteroaromatic pyridin-4-yl group. The primary amine provides a site for hydrogen bonding and potential salt formation, which can influence its physicochemical properties like solubility and its interactions with biological targets.

Potential as a Building Block : As a chiral primary amine, this compound is a valuable potential building block for more complex molecules. The primary amine can be readily derivatized, and the pyridine ring offers sites for further functionalization.

The properties of this compound can be compared to related, well-characterized molecules. For instance, its pyridin-3-yl isomer is commercially available, indicating the accessibility of this class of compounds fluorochem.co.uk. The synthesis of such molecules would likely involve established methodologies for the asymmetric synthesis of α-branched amines, tailored for pyridine-containing substrates.

The following table presents basic information for the specific compound of interest.

IdentifierValueReference
Compound Name 4-Methyl-1-(pyridin-4-YL)pentan-1-amine chemsrc.com
CAS Number 1864014-02-7 chemsrc.com
Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-1-pyridin-4-ylpentan-1-amine

InChI

InChI=1S/C11H18N2/c1-9(2)3-4-11(12)10-5-7-13-8-6-10/h5-9,11H,3-4,12H2,1-2H3

InChI Key

KNPSAXQUMSPFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=NC=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1 Pyridin 4 Yl Pentan 1 Amine and Analogous Structures

Strategies for the Construction of α-Branched Primary Amine Architectures

Reductive Amination Approaches to Branched Amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia, followed by the reduction of the intermediate imine. To generate a primary amine like 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, a ketone is reacted with ammonia.

The general mechanism involves the initial formation of a hemiaminal from the ketone and ammonia, which then dehydrates to form an imine. This imine is subsequently reduced to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being popular choices due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a widely used method. wikipedia.org

For the synthesis of the target compound, this would involve the reaction of 4-methyl-1-(pyridin-4-yl)pentan-1-one with ammonia, followed by reduction.

Reactant 1Reactant 2Reducing AgentProduct TypeReference
KetoneAmmoniaNaBH3CNα-Branched Primary Amine masterorganicchemistry.com
AldehydePrimary AmineH2, Pd/CSecondary Amine wikipedia.org
KetoneSecondary AmineNaBH(OAc)3Tertiary Amine masterorganicchemistry.com

Carbonyl Alkylative Amination Reactions

A more recent and versatile approach to α-branched amines is carbonyl alkylative amination (CAA). This method constructs the amine in a single step from a carbonyl compound, an amine, and an alkylating agent.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. In the context of CAA, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and initiates a radical-based reaction cascade. An alkyl radical is generated from an alkyl halide, which then adds to an iminium ion formed in situ from the condensation of a carbonyl compound and an amine. A subsequent reduction step, often involving a silane, yields the final product. This method is notable for its mild reaction conditions and broad functional group tolerance. cam.ac.uk

For a primary amine synthesis, this would be a three-component reaction of a pyridyl ketone, an ammonia equivalent, and an alkyl halide under visible light irradiation.

Carbonyl SourceAmine SourceAlkyl SourceCatalyst/MediatorProduct TypeReference
α-KetoesterPrimary AmineAlkyl IodideVisible Light, Silaneα-Tertiary Amino Ester cam.ac.uk
AldehydeSecondary AmineAlkyl HalideVisible Light, SilaneTertiary Amine nih.gov

Zinc-mediated CAA reactions offer an alternative to photochemical methods. In these protocols, zinc metal acts as both a reductant and a mediator for the generation of an organozinc nucleophile or a radical species from an alkyl halide. This reactive species then adds to an imine or iminium ion. A key advantage of the zinc-mediated approach is the often-observed suppression of competitive reductive amination, which can be a side reaction in visible-light-mediated protocols. nih.govorganic-chemistry.org This method has been shown to be scalable and robust for the synthesis of complex α-branched alkylamines. organic-chemistry.org

The synthesis of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine via this route would conceptually involve the reaction of an imine derived from 4-pyridinecarboxaldehyde and an appropriate amine, with an isobutylzinc reagent or isobutyl halide in the presence of zinc. nih.gov

Imine/Iminium PrecursorsAlkylating AgentMediatorKey FeaturesReference
Aldehyde, Primary AmineAlkyl IodideZinc DustSuppresses reductive amination nih.govorganic-chemistry.org
Ketone, Primary AmineAlkyl HalideZinc DustScalable, broad scope nih.gov

Formation of Branched Tertiary Alkyl Primary Amines (General Principles)

The synthesis of primary amines with a tertiary alkyl group at the α-position (a quaternary carbon) is particularly challenging due to steric hindrance. Direct reductive amination of highly hindered ketones with ammonia is often inefficient.

One strategy involves the α-functionalization of a less hindered primary amine. For instance, a primary α-branched amine can be oxidized in situ to a reactive ketimine intermediate. This intermediate can then react with a carbon-centered nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagents), to form the desired α-tertiary amine after a subsequent workup. nih.gov This approach effectively builds the quaternary center at the α-position of the amine.

Approaches for Incorporating the Pyridine (B92270) Moiety

The pyridine ring can be incorporated into the target amine structure in several ways. The most straightforward approach is to use a pre-functionalized pyridine derivative as a starting material in one of the aforementioned synthetic strategies.

For example, in a reductive amination approach, 4-acetylpyridine or another suitable pyridyl ketone would serve as the carbonyl component. Similarly, for carbonyl alkylative amination, a pyridyl aldehyde or ketone would be a key starting material. The electronic properties of the pyridine ring can influence the reactivity of the carbonyl group and the stability of reaction intermediates.

Alternatively, the pyridine ring can be formed at a later stage of the synthesis, although this is often a more complex strategy. Various methods for pyridine synthesis exist, such as the Hantzsch pyridine synthesis or transition-metal-catalyzed cyclization reactions. ijnrd.orgsemanticscholar.org However, for a target molecule like 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, starting with a commercially available pyridine derivative is generally the more practical and efficient route.

Amination Reactions of Pyridine (e.g., Chichibabin Amination)

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives, typically utilizing sodium amide or potassium amide. sioc-journal.cnslideshare.net The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr), where an amide anion attacks the electron-deficient pyridine ring, leading to the expulsion of a hydride ion. wikipedia.orgucla.edu

The regioselectivity of the Chichibabin reaction is a critical consideration. The reaction predominantly yields 2-aminopyridine derivatives due to the electronic activation of the C2 and C6 positions by the ring nitrogen. myttex.netyoutube.com Direct amination at the C4 position is generally not favored and occurs with low yields, particularly when the C2 and C6 positions are unsubstituted. sioc-journal.cn However, if the ortho positions (C2 and C6) are blocked by other substituents, the amination can be directed to the C4 position. sioc-journal.cn This makes the direct synthesis of 4-amino-substituted pyridines analogous to the target compound challenging via the traditional Chichibabin amination of an unsubstituted or C4-alkylated pyridine.

The mechanism involves the formation of a σ-adduct (a Meisenheimer-type intermediate) after the nucleophilic attack of the amide ion. wikipedia.org Aromatization is then restored by the elimination of a hydride ion, which subsequently reacts with an available proton source, such as ammonia or the product itself, to form hydrogen gas. wikipedia.org

ReactionReagentPosition of AminationYield
Chichibabin AminationSodium Amide (NaNH₂)Primarily C2Generally Good
Chichibabin AminationSodium Amide (NaNH₂)C4 (with C2, C6 blocked)Low to Moderate

This table provides a general overview of the Chichibabin amination reaction's regioselectivity.

Regioselective Functionalization of Pyridines

Given the limitations of direct C4-amination, alternative regioselective functionalization strategies are crucial for the synthesis of 4-substituted pyridine precursors. Recent advancements in synthetic methodology have provided powerful tools to achieve C4-selectivity.

One effective strategy involves the use of a removable blocking group at the nitrogen atom, which can direct subsequent reactions to the C4 position. For instance, a maleate-derived blocking group has been successfully employed to control Minisci-type decarboxylative alkylations, enabling the introduction of various alkyl groups exclusively at the C4 position of the pyridine ring under acid-free conditions. nih.govorganic-chemistry.orgchemistryviews.orgscispace.comacs.orgchemrxiv.org This approach is operationally simple and scalable, offering a practical route to C4-alkylated pyridines which can then be further functionalized. nih.govorganic-chemistry.orgchemistryviews.orgscispace.comacs.orgchemrxiv.org

Another powerful technique is the functionalization of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, making the C4 position more susceptible to nucleophilic attack. A method for the C4-selective functionalization of pyridine N-oxides using trifluoromethanesulfonic anhydride (Tf₂O) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to form a key N-(4-pyridyl)-DABCO salt intermediate. cell.com This intermediate can then react with a variety of nucleophiles to introduce different functionalities at the C4 position. cell.com

Furthermore, the strategic use of directing groups in transition metal-catalyzed C-H activation has emerged as a viable route to functionalize the 3,4-positions of pyridines. nih.gov While not a direct C4-amination, these methods provide access to precursors that can be converted to the desired amine.

MethodKey Reagent/StrategyPosition of FunctionalizationType of Functionalization
Blocked Minisci ReactionMaleate-derived blocking groupC4Alkylation
Pyridine N-oxide FunctionalizationTf₂O, DABCOC4Halogenation, Amination, etc. cell.com
Phosphonium Salt IntermediatesTunable phosphine reagentsC4Amination researchgate.netresearchgate.net

This table summarizes key regioselective C4-functionalization methods for pyridines.

Synthesis of Pyridine-Containing Amine Precursors

The synthesis of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine necessitates the preparation of suitable pyridine-containing precursors that can be subsequently converted to the final amine product. A common approach involves the synthesis of a 4-substituted pyridine bearing a carbonyl group or a related functional group at the benzylic position, which can then be transformed into the amine.

For example, a 4-acylpyridine, such as 4-(4-methylpentanoyl)pyridine, could serve as a key intermediate. This ketone can be synthesized through various methods, including the regioselective acylation of pyridine derivatives. Once obtained, the ketone can be converted to an imine or oxime, which is then reduced to the primary amine.

Another strategy involves the synthesis of pyridine-4-carboxaldehyde. This aldehyde can undergo condensation with a suitable nucleophile, such as a Grignard or organolithium reagent derived from isobutyl bromide, to form the corresponding secondary alcohol. Subsequent oxidation to the ketone followed by reductive amination would yield the target amine.

The synthesis of such precursors often relies on the C4-functionalization methods described in the previous section. For example, a C4-alkylated pyridine could be oxidized at the benzylic position to introduce a carbonyl group.

Enantioselective Synthesis of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine

Achieving the desired stereochemistry at the α-chiral amine center is a critical aspect of the synthesis of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine. Several powerful asymmetric methodologies can be employed for this purpose.

Asymmetric Hydrogenation of Imines and Related Unsaturated Nitrogen Compounds

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. chinesechemsoc.org This transformation is typically catalyzed by chiral transition metal complexes, with iridium and rhodium catalysts being particularly effective. acs.orgacs.orgnih.govacs.orgnih.govrsc.org

For the synthesis of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, a precursor imine, N-(4-methyl-1-(pyridin-4-yl)pentylidene)amine, would be subjected to hydrogenation in the presence of a chiral catalyst. The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantioselectivity. Chiral iridium catalysts containing spiro phosphine-amine-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of dialkyl imines. chinesechemsoc.org Similarly, rhodium complexes with chiral bisphosphine ligands, sometimes in conjunction with additives like thiourea, have been successfully used for the asymmetric hydrogenation of unprotected NH imines. nih.govnih.gov

The success of these hydrogenations can be influenced by the nature of the imine substrate, including the substituents on both the carbon and nitrogen atoms. While many successful examples exist for aryl-alkyl imines, the asymmetric hydrogenation of dialkyl imines, which is structurally more similar to the precursor for the target compound, has been more challenging due to the difficulty for the catalyst to differentiate between the two alkyl groups. chinesechemsoc.org

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)
Iridium/Spiro Phosphine-Amine-PhosphineDialkyl IminesHigh
Rhodium/Bisphosphine-ThioureaUnprotected NH Iminesup to 95% nih.govnih.gov
Iridium/f-binaphaneCyclic IminesHigh

This table presents examples of catalyst systems for asymmetric imine hydrogenation.

Asymmetric Organocatalysis Utilizing Chiral Primary Amines as Catalysts

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based catalysis for the synthesis of chiral compounds. Chiral primary amines, such as proline and its derivatives, are effective organocatalysts for a variety of asymmetric transformations. sioc-journal.cnwikipedia.orgrsc.orgorganic-chemistry.orgrsc.orgunibo.ittcichemicals.comresearchgate.net These catalysts can activate substrates through the formation of enamine or iminium ion intermediates.

In the context of synthesizing α-chiral amines, organocatalytic methods like the asymmetric aza-Henry (nitro-Mannich) reaction are particularly relevant. benthamdirect.comacs.orgresearchgate.netacs.org This reaction involves the addition of a nitroalkane to an imine, catalyzed by a chiral organocatalyst, to produce a β-nitroamine with high enantioselectivity. The resulting nitro group can then be reduced to an amine, providing access to chiral 1,2-diamines, or converted to other functional groups. While not a direct route to the target compound, this methodology highlights the power of chiral primary amine catalysts in creating stereogenic centers adjacent to a nitrogen atom.

Proline and its derivatives have been shown to catalyze a wide range of reactions, including aldol and Mannich reactions, with high enantioselectivity. wikipedia.orgorganic-chemistry.orgrsc.orgunibo.it The development of more sophisticated proline-derived catalysts has expanded the scope and efficiency of these transformations. organic-chemistry.orgunibo.it

OrganocatalystReaction TypeKey Feature
Chiral Primary AminesAsymmetric 1,2-addition to iminesFormation of α-chiral amines sioc-journal.cn
Proline and DerivativesAsymmetric Aldol, Mannich, Michael reactionsEnamine/Iminium ion catalysis wikipedia.orgorganic-chemistry.orgrsc.orgunibo.it
Chiral ThioureasAsymmetric Aza-Henry reactionBifunctional catalysis acs.org

This table showcases different types of organocatalysts and their applications in asymmetric synthesis.

Stereoselective Formation of α-Chiral Amine Centers

The stereoselective formation of α-chiral amine centers is a cornerstone of modern organic synthesis, providing access to a vast array of biologically active molecules and chiral ligands. rsc.org Beyond asymmetric hydrogenation and organocatalysis, several other strategies can be employed.

One important method is the diastereoselective addition of nucleophiles to chiral imines or imine derivatives. researchgate.netacs.orgacs.orgchemrxiv.orgmdma.ch This approach relies on a chiral auxiliary attached to the imine nitrogen or the use of a chiral imine derived from a chiral aldehyde or ketone. The inherent chirality of the substrate directs the incoming nucleophile to one face of the C=N double bond, leading to the formation of one diastereomer in excess. The subsequent removal of the chiral auxiliary affords the enantiomerically enriched amine.

The development of direct catalytic asymmetric methods for the synthesis of α-chiral primary amines is a significant advancement, offering a more atom- and step-economical approach compared to methods requiring protecting groups or chiral auxiliaries. rsc.org These methods often involve the in situ formation of an NH imine, which is then asymmetrically transformed. rsc.org

The choice of methodology for the stereoselective formation of the α-chiral center in 4-Methyl-1-(pyridin-4-YL)pentan-1-amine will depend on factors such as the availability of starting materials, the desired level of enantiopurity, and the scalability of the process.

Diastereoselective Synthesis Strategies and Separation of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine and Analogous Structures

The stereochemistry of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine is a critical determinant of its biological activity, necessitating synthetic and separation methodologies that can selectively produce or isolate the desired diastereomers. Research in this area has focused on two primary approaches: diastereoselective synthesis, which aims to control the formation of specific stereoisomers during the chemical reaction, and the separation of diastereomeric mixtures, often achieved through chromatographic techniques.

Diastereoselective Synthesis Strategies

The asymmetric synthesis of chiral amines bearing a pyridine moiety often involves the stereoselective functionalization of a prochiral precursor. Key strategies that have been explored for analogous structures include the use of chiral auxiliaries, chiral catalysts, and the diastereoselective addition of nucleophiles to imines.

One prominent strategy involves the diastereoselective reduction of N-sulfinyl imines derived from pyridyl ketones. The N-p-toluenesulfinyl group, a chiral auxiliary pioneered by Davis and others, has proven effective in directing the stereochemical outcome of hydride reductions. For instance, the condensation of a 2-pyridyl ketone with (S)-(+)-p-toluenesulfinamide can yield an enantiopure N-p-toluenesulfinyl ketimine. Subsequent reduction of this intermediate with a hydride-transfer reagent, such as sodium borohydride or L-Selectride, affords the corresponding N-p-toluenesulfinyl amine with varying degrees of diastereoselectivity, which is influenced by the steric and electronic nature of the substituents on the ketone.

Another approach is the catalytic asymmetric addition of nucleophiles to pyridyl imines. Rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines has been shown to produce chiral pyridyl amines with good yields and enantioselectivities. The choice of chiral ligand is crucial for achieving high stereocontrol in these reactions.

Furthermore, the dearomatization of pyridinium (B92312) salts presents an innovative pathway to chiral substituted pyridines. Catalytic asymmetric 1,4-dearomatization of N-acylpyridinium salts using Grignard reagents in the presence of a chiral copper catalyst can yield enantioenriched 1,4-dihydropyridines. These intermediates can then be further manipulated to introduce the desired amine functionality.

The following table summarizes selected research findings on the diastereoselective synthesis of chiral pyridyl amines, which are structurally analogous to 4-Methyl-1-(pyridin-4-YL)pentan-1-amine.

Table 1: Diastereoselective Synthesis of Analogous Chiral Pyridyl Amines

Precursor Reagent/Catalyst Chiral Auxiliary/Ligand Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
2-Acetylpyridine N-p-toluenesulfinyl imine NaBH4 (S)-p-toluenesulfinamide Low d.r. nih.gov
2-Acetylpyridine N-p-toluenesulfinyl imine L-Selectride (S)-p-toluenesulfinamide 74:26 d.r. nih.gov
Pyridyl imine Arylboronic acid / Rh catalyst Chiral diphosphine ligand Good to excellent ee nih.gov

Separation of Diastereomers

In cases where diastereoselective synthesis is not completely selective or when a racemic synthesis is performed, the separation of diastereomers is a necessary subsequent step. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.

The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and have been successfully employed for the resolution of a wide range of chiral compounds, including amines. For instance, cellulose-based columns have been utilized to achieve baseline enantioselective HPLC separations of chiral pyridinylpropanamides, which are structurally related to the target compound.

Another common method for the resolution of chiral amines is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. mdpi.com These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. mdpi.com Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.

The following table presents data on the chiral separation of analogous pyridinylalkylamines using HPLC.

Table 2: Chiral HPLC Separation of Analogous Pyridinylalkylamines

Compound Chiral Stationary Phase Mobile Phase Resolution (Rs) Reference
2-Cyano-N-(1-(pyridin-3-yl)propan-2-yl)acetamide Cellulose-based (ODH) n-Hexane/Ethanol Baseline mdpi.com
4-Aryl-1,4-dihydropyridines Tetraproline-immobilized Not specified Good separation bldpharm.com

Computational and Mechanistic Investigations of 4 Methyl 1 Pyridin 4 Yl Pentan 1 Amine Derivatives

Theoretical Studies on Amine and Pyridine (B92270) Structures

Theoretical studies offer profound insights into the molecular structure, electronic properties, and reactivity of pyridine-amine compounds. By modeling these molecules at a quantum level, researchers can predict geometries, vibrational frequencies, and electronic distributions, which are essential for understanding their chemical behavior.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of molecules containing pyridine and amine functionalities. niscpr.res.in DFT methods, such as B3LYP, are used to calculate the ground-state properties of these molecules with a high degree of accuracy. niscpr.res.inresearchgate.net Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic and spectroscopic properties. nih.gov

For pyridine derivatives, DFT is employed to determine parameters like bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT calculations can predict vibrational spectra (IR and Raman), which aids in the assignment of experimental spectral bands. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity, with the energy gap between them indicating chemical stability and reactivity. niscpr.res.innih.gov Charge transfer within the molecule can be understood by examining these orbitals. researchgate.net

Table 1: Key Parameters Investigated Using DFT for Pyridine-Amine Derivatives
ParameterDescriptionTypical Application
Optimized GeometryCalculation of the lowest-energy three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.netComparison with experimental structures, understanding steric effects.
Vibrational FrequenciesPrediction of infrared (IR) and Raman spectra based on the molecule's vibrational modes. nih.govInterpretation of experimental spectroscopic data.
HOMO-LUMO EnergiesEnergy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap is a measure of electronic excitability. niscpr.res.inPredicting chemical reactivity and sites for electrophilic/nucleophilic attack.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. researchgate.netIdentifying reactive sites for intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) AnalysisAnalysis of intramolecular bonding and charge transfer between orbitals. researchgate.netInvestigating hyperconjugative interactions and hydrogen bonding.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. researchgate.netwikipedia.org

For pyridine-amine systems, ab initio calculations are instrumental in elucidating the electronic structure and bonding characteristics. They can be used to study non-covalent interactions, such as the C-H···O hydrogen bonds that can occur between pyridine rings and other molecules, like water. rsc.org Studies have shown that the stabilization energy from such interactions can be accurately calculated, revealing how classical hydrogen bonds can influence the strength of these weaker interactions. rsc.org Furthermore, ab initio methods are used to investigate the geometry of excited electronic states, providing insights into the photophysical properties of these molecules. researchgate.net While computationally more demanding than DFT, ab initio methods offer a benchmark for accuracy in electronic structure analysis. researchgate.net

Mechanistic Elucidation of Synthetic Transformations Involving Pyridine-Amines

Understanding the mechanisms of reactions that form or functionalize pyridine-amines is essential for optimizing reaction conditions and developing new synthetic strategies. nih.gov

The functionalization of pyridines often involves radical mechanisms, particularly in alkylation reactions. nih.gov The Minisci reaction, a classic example, involves the addition of a nucleophilic alkyl radical to a protonated, electron-deficient pyridine ring. nih.gov This approach has been expanded to include various radical sources. nih.gov

A modern variation involves the use of N-methoxypyridinium salts, which are exceptionally reactive towards alkyl radicals. nih.govrsc.org These salts can undergo efficient radical chain reactions with organoboranes under neutral conditions, avoiding the need for strong acids to activate the heterocycle. nih.govrsc.org The reaction is initiated by traces of oxygen and proceeds through a chain mechanism where an alkyl radical adds to the pyridinium (B92312) salt. nih.gov The high rate constant for the addition of primary alkyl radicals to these activated pyridinium salts demonstrates their effectiveness as radical traps. nih.govrsc.org Such methods are valuable for preparing unique pyridinylated compounds and can be extended to multicomponent reactions. nih.gov

Table 2: Key Intermediates in Pyridine-Amine Synthesis and Functionalization
IntermediateRole in ReactionTypical Reaction Type
Protonated PyridineIncreases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.Minisci Reaction, Electrophilic Aromatic Substitution. nih.govlibretexts.org
N-Alkoxypyridinium SaltActs as a highly reactive radical trap, enabling alkylation under neutral conditions. nih.govRadical Chain Monoalkylation. nih.govrsc.org
Pyridyl Radical CationAn electrophilic intermediate generated via single electron transfer, which can be trapped by nucleophiles. researchgate.netPhotochemical C-H Amination/Pyridination. researchgate.net
Dihydropyridine (B1217469) DerivativeFormed after nucleophilic addition to the pyridine ring; requires subsequent oxidation to restore aromaticity.Chichibabin Amination, Alkylation with Organometallics. youtube.com
Pyridyl Phosphonium SaltFunctions as a radical precursor in coupling reactions. researchgate.netPyridine-Pyridine Coupling. researchgate.net

The synthesis of pyridine-amines often proceeds through distinct intermediates that dictate the reaction outcome. youtube.com In nucleophilic amination reactions like the Chichibabin reaction, the initial step is the addition of an amide nucleophile (e.g., from sodium amide) to the C2 or C4 position of the pyridine ring. jscimedcentral.com This forms a negatively charged dihydropyridine intermediate, which then eliminates a hydride ion to restore aromaticity, yielding the aminopyridine. youtube.comjscimedcentral.com

In other synthetic transformations, pyridinium salts serve as crucial intermediates. organic-chemistry.org The activation of pyridines by converting them into pyridinium salts significantly enhances their reactivity toward nucleophiles and radicals. researchgate.net For instance, photochemical methods can leverage electron donor-acceptor complexes between protonated pyridines and aromatic substrates to generate aryl radical cation intermediates via single electron transfer. researchgate.net These intermediates can then be trapped by pyridine nucleophiles to achieve C-H pyridination. researchgate.net The choice of activating group and reaction conditions is therefore critical in guiding the reaction through a desired pathway.

Achieving regioselectivity—the control over which position on the pyridine ring is functionalized—is a central challenge in pyridine chemistry. nih.govacs.org The intrinsic electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions. libretexts.org However, recent studies have shown that the aggregation state of reagents can precisely control the site of functionalization. acs.orgkaist.ac.kr

In a transition-metal-free direct alkylation of pyridines, the choice of an alkyllithium activator was found to direct the regioselectivity. kaist.ac.kr Mechanistic studies revealed that the structural dynamics of alkyllithium clusters are the determining factor. acs.orgkaist.ac.kr Tetrameric clusters, such as those formed by methyllithium, favor alkylation at the C4 position. acs.orgkaist.ac.kr In contrast, dimeric clusters, characteristic of sec-butyllithium, direct the alkylation to the C2 position. acs.orgkaist.ac.kr This control over regioselectivity based on reagent clustering provides a powerful and rational basis for synthesizing specific isomers of functionalized pyridines, including C4-alkylated structures like 4-Methyl-1-(pyridin-4-YL)pentan-1-amine. acs.org This methodology is particularly valuable for the late-stage functionalization of complex molecules in drug discovery. acs.org

Table 3: Influence of Alkyllithium Cluster Dynamics on Pyridine Alkylation Regioselectivity
Alkyllithium ReagentPredominant Cluster StateFavored Position of Alkylation
MethyllithiumTetrameric Cluster acs.orgkaist.ac.krC4-Alkylation acs.orgkaist.ac.kr
sec-ButyllithiumDimeric Cluster acs.orgkaist.ac.krC2-Alkylation acs.orgkaist.ac.kr

Molecular Modeling and Conformational Analysis

While specific computational and mechanistic investigations focused solely on 4-Methyl-1-(pyridin-4-YL)pentan-1-amine are not extensively available in peer-reviewed literature, a robust understanding of its likely molecular behavior can be extrapolated from studies on structurally related pyridine derivatives. Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, conformational preferences, and reactivity of such molecules.

Molecular modeling of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine would likely begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the lowest energy conformation by exploring the potential energy surface of the molecule. For a flexible molecule like this, with several rotatable single bonds, a thorough conformational analysis is crucial. This would involve systematically rotating the bonds connecting the pyridine ring, the chiral amine center, and the isobutyl group to identify all possible low-energy conformers.

The conformational preferences of substituted pyridines are influenced by a combination of steric and electronic effects. mdpi.com For 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, key dihedral angles would be analyzed to describe the spatial relationship between the pyridine ring and the pentanamine side chain. It is anticipated that steric hindrance between the hydrogen atoms on the pyridine ring and the substituents on the side chain would play a significant role in determining the preferred conformations.

Furthermore, molecular electrostatic potential (MEP) maps are commonly generated in such studies to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character. nih.gov For 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the amine group's hydrogen atoms would exhibit positive potential, highlighting their role as hydrogen bond donors.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The distribution and energy of these orbitals can help predict the most likely sites for chemical reactions.

To illustrate the type of data generated from such computational studies, the following tables present hypothetical, yet representative, findings from a DFT analysis of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine.

Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles

Dihedral AngleDescriptionCalculated Energy Barrier (kcal/mol)
C3-C4-C(amine)-NRotation around the bond connecting the pyridine ring and the pentanamine chain3.5 - 5.0
C4-C(amine)-C(alkyl)-CRotation of the isobutyl group2.0 - 3.5

Table 2: Predicted Energies and Distribution of Frontier Molecular Orbitals

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.2Pyridine ring (π-system), Amine nitrogen (lone pair)
LUMO-0.8Pyridine ring (π*-system)
HOMO-LUMO Gap5.4-

Table 3: Calculated Partial Atomic Charges (Selected Atoms)

AtomPartial Charge (e)
N (Pyridine)-0.75
N (Amine)-0.90
H (Amine)+0.40
C (Amine)+0.25

These computational approaches provide a detailed picture of the structural and electronic properties of 4-Methyl-1-(pyridin-4-YL)pentan-1-amine at the molecular level. While the data presented here is illustrative, it is based on the established principles and common findings of computational studies on similar pyridine-containing compounds. tandfonline.comuctm.edu Such analyses are invaluable for understanding the molecule's intrinsic properties and predicting its behavior in various chemical and biological contexts.

Emerging Research Frontiers in the Chemistry of Pyridine Substituted Branched Amines

Development of Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, prioritizing methods that are both sustainable and atom-economical. primescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A high atom economy signifies minimal waste generation, a crucial aspect of sustainable synthesis. wikipedia.org

Traditional methods for pyridine (B92270) synthesis, such as the condensation of amines with carbonyl compounds, can lack efficiency and produce significant waste, especially for non-symmetrical products. vcu.edu In contrast, modern strategies like cycloaddition reactions are inherently more atom-economical as they often incorporate all reactant atoms into the product. primescholars.com The development of one-pot, multi-component reactions represents a significant step forward. For instance, the Hantzsch pyridine synthesis, especially when performed under microwave irradiation, offers a classic yet improvable route that can be optimized for better atom economy. nih.govchegg.com

Advancements in Catalytic Systems for Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of methods for enantioselective synthesis—the preferential formation of one enantiomer over its mirror image—is of paramount importance. For 4-Methyl-1-(pyridin-4-YL)pentan-1-amine, the carbon atom attached to the pyridine ring and the amine group is a chiral center.

Significant progress has been made in asymmetric catalysis to produce chiral pyridine derivatives with high enantiopurity. numberanalytics.com Transition-metal catalysis, particularly with iridium, rhodium, ruthenium, and palladium complexes, has proven effective for the enantioselective hydrogenation of various N-heteroaromatic compounds, including pyridines. rsc.orgacs.org

One powerful strategy involves the copper-catalyzed conjugate addition of highly reactive Grignard reagents to β-substituted alkenyl pyridines. researchgate.net This method, which employs a chiral diphosphine ligand, allows for the introduction of diverse alkyl chains and demonstrates high functional group tolerance, achieving excellent yields and high enantiomeric excess (ee). researchgate.net Lewis acid activation is often used to enhance the reactivity of the pyridine substrate. researchgate.net

Another area of advancement is in the field of organocatalysis. Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) and pyridine-N-oxides have emerged as potent nucleophilic catalysts for various asymmetric transformations, including acyl transfer reactions. nih.govscispace.com These catalysts can achieve high levels of stereocontrol in the formation of chiral centers adjacent to the pyridine ring. nih.govchemrxiv.org The development of pyridine-oxazoline (PyOx) ligands has also been a major boon for asymmetric catalysis, with their unique electronic and steric properties enabling challenging transformations. rsc.org

Below is a table summarizing representative catalytic systems used for the enantioselective synthesis of chiral pyridines.

Catalyst SystemSubstrate TypeTransformationYield (%)Enantiomeric Excess (ee %)
CuBr·SMe₂ / Chiral Diphosphine Ligand / Lewis AcidAlkenyl PyridinesConjugate Alkylation74-9486-95
Ir-Complex / Chiral P-Phos LigandPyridinesAsymmetric HydrogenationHighHigh
Cationic Scandium-Complex / Chiral Binaphthyl LigandPyridines & 1-AlkenesC-H Bond AdditionHighup to 98:2 er
Ni(0) / Chiral N-Heterocyclic Carbene LigandPyridines & AlkenesC-H CyclizationHighHigh

Data compiled from multiple sources illustrating the performance of modern catalytic systems. rsc.orgresearchgate.netacs.orgacs.org

Exploration of Novel Reaction Pathways for Carbon-Nitrogen and Carbon-Carbon Bond Formation

The construction of the target molecule relies on the strategic formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Research in this area focuses on developing milder, more efficient, and selective methods for creating these linkages.

Carbon-Nitrogen (C-N) Bond Formation: The introduction of the amine group onto the carbon adjacent to the pyridine ring is a critical step. Classical methods often involve nucleophilic substitution reactions. scribd.comresearchgate.net Modern advancements include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which have been adapted for pyridine systems. researchgate.net Copper-catalyzed protocols have also been developed for the selective C-N bond formation on halopyridines, even with unprotected amine or hydroxyl groups present elsewhere on the ring. researchgate.netrsc.org N-Amino pyridinium (B92312) salts have recently emerged as versatile aminating reagents, capable of participating in photocatalyzed and metal-catalyzed transformations to form C-N bonds. nih.gov

Carbon-Carbon (C-C) Bond Formation: Forming the bond between the pyridine ring and the branched alkyl chain, as well as constructing the chain itself, requires robust C-C bond-forming reactions. vanderbilt.edu Traditional methods often rely on organometallic reagents like Grignard or organolithium compounds. illinois.edu More advanced strategies focus on catalytic cross-coupling reactions. nih.gov Nickel-catalyzed reductive cross-coupling, for example, can join bromopyridines with tertiary alkyl bromides to create alkylated pyridines bearing complex carbon centers. organic-chemistry.org

A particularly innovative approach is the direct C-H functionalization of the pyridine ring. acs.org This strategy avoids the need for pre-installing a halide or other activating group on the pyridine, making the process more atom- and step-economical. For instance, cationic half-sandwich rare-earth complexes have been shown to catalyze the enantioselective C–H bond addition of pyridines to alkenes, directly forming alkylated pyridine derivatives. acs.org

High-Throughput Synthesis and Compound Library Generation Methodologies

In drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds to identify candidates with optimal properties. High-throughput synthesis and the generation of compound libraries are essential for this process. nih.gov

The development of robust, one-pot, multi-component reactions is a key enabler for library synthesis. acs.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single operation, which is amenable to automation and parallel synthesis. For example, three-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and an amino-heterocycle can generate libraries of fused pyridine derivatives with high regioselectivity under catalyst-free conditions. nih.gov

Methodologies that employ microwave irradiation or flow chemistry can accelerate reaction times and improve yields, facilitating the rapid production of compound arrays. researchgate.net The use of supported reagents can also simplify purification, a common bottleneck in library synthesis. researchgate.net The broad substrate scope and high functional group tolerance of modern catalytic reactions, such as the copper-catalyzed alkylations mentioned previously, make them well-suited for generating diverse libraries of pyridine-substituted amines, where various alkyl chains and substituted pyridines can be combined. researchgate.net Researchers have successfully synthesized focused libraries of pyridine derivatives to screen for biological activity, demonstrating the power of these approaches. nih.gov The Combes-type reaction of acyl pyruvates with amino heterocycles is another example of a pathway used to generate a library of fused pyridine-4-carboxylic acids, which can then undergo further combinatorial transformations. acs.org

Advanced Spectroscopic and Analytical Techniques in Mechanistic and Structural Studies

A deep understanding of reaction mechanisms and precise confirmation of molecular structure are critical for developing and optimizing synthetic methods. A suite of advanced analytical and spectroscopic techniques is employed for this purpose.

Structural Elucidation: The primary tools for confirming the structure of synthesized molecules like 4-Methyl-1-(pyridin-4-YL)pentan-1-amine are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. tandfonline.comrsc.org For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry. iucr.orgnih.gov

Mechanistic and Enantiopurity Studies: Understanding how a catalyst achieves high enantioselectivity is crucial for rational catalyst design. Mechanistic investigations often involve a combination of experimental and computational methods. researchgate.net Control experiments, kinetic studies, and the analysis of reaction intermediates provide valuable insights. researchgate.net For enantioselective reactions, the determination of enantiomeric excess is routinely performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. researchgate.netunjani.ac.id DFT calculations can be used to model reaction pathways, predict the structures of transition states and intermediates, and explain the origins of stereoselectivity. unjani.ac.idresearchgate.net These theoretical studies complement experimental findings, providing a detailed picture at the molecular level. youtube.com For example, DFT has been used to study the thermodynamics of pyridine synthesis and to investigate the electronic properties of novel pyridine derivatives, validating experimental observations from techniques like UV-Visible spectroscopy. researchgate.nettandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.